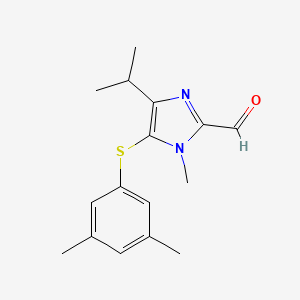
5-(3,5-Dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole-2-carbaldehyde
Cat. No. B8726993
Key on ui cas rn:
178978-95-5
M. Wt: 288.4 g/mol
InChI Key: AMAVGABZULUSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05910506
Procedure details


In 16 ml of dry tetrahydrofuran was dissolved 800 mg (3.1 mmol)of 5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole (X=Y=Me)(10). This solution was cooled to -78° C. and 2.2 ml of n-butyllithium-n-hexane (1.66 molar)was added dropwise under nitrogen. After 5 minutes, 680 mg (9.3 mmol) of dry N,N-dimethylformamide was added and the reaction was further conducted at the same temperature for 15 minutes. This reaction mixture was poured in ice-water and extracted with diethyl ether. The organic layer was washed with water and dried over sodium sulfate. The solvent was then distilled off under reduced pressure and the residue was purified by silica gel chromatography (ethyl acetate:n-hexane=1:5)to provide 644 mg (yield 73%)of Compound I-6. mp 93 to 94° C.
Name
n-butyllithium n-hexane
Quantity
2.2 mL
Type
reactant
Reaction Step One



Name
5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole
Quantity
800 mg
Type
reactant
Reaction Step Four


[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Name
Yield
73%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[N:14]([CH3:15])[CH:13]=[N:12][C:11]=2[CH:16]([CH3:18])[CH3:17])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([Li])CCC.CCCCCC.CN(C)[CH:32]=[O:33].CCCCCC>O1CCCC1>[CH3:8][C:6]1[CH:5]=[C:4]([S:9][C:10]2[N:14]([CH3:15])[C:13]([CH:32]=[O:33])=[N:12][C:11]=2[CH:16]([CH3:18])[CH3:17])[CH:3]=[C:2]([CH3:1])[CH:7]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
n-butyllithium n-hexane
|
|
Quantity
|
2.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li].CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
680 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Four
|
Name
|
5-(3,5-dimethylphenylthio)-4-isopropyl-1-methyl-1H-imidazole
|
|
Quantity
|
800 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=C(C=C(C1)C)SC1=C(N=CN1C)C(C)C
|
|
Name
|
|
|
Quantity
|
16 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Five
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
the reaction was further conducted at the same temperature for 15 minutes
|
|
Duration
|
15 min
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was then distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was purified by silica gel chromatography (ethyl acetate
|
Outcomes


Product
Details
Reaction Time |
5 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C=C(C1)C)SC1=C(N=C(N1C)C=O)C(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 644 mg | |
| YIELD: PERCENTYIELD | 73% | |
| YIELD: CALCULATEDPERCENTYIELD | 72% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
